6-Iodoimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Iodoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core, followed by iodination at the 6-position using iodine or other iodinating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine (I2) or N-iodosuccinimide (NIS) are commonly used for iodination reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Material Science: It is employed in the synthesis of fluorescent materials and polymers with unique optical properties.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
6-Chloroimidazo[1,2-a]pyridin-3-amine: Contains a chlorine atom at the 6-position.
6-Fluoroimidazo[1,2-a]pyridin-3-amine: Features a fluorine atom at the 6-position.
Uniqueness
6-Iodoimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not achievable with other halogenated analogs. The iodine atom also enhances the compound’s potential as a radiolabel for imaging studies .
Properties
Molecular Formula |
C7H6IN3 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 |
InChI Key |
BGWAUROVCUOSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)N |
Origin of Product |
United States |
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